3,4-Dimethoxyphenyl 2-pyridyl ketone
Overview
Description
3,4-Dimethoxyphenyl 2-pyridyl ketone is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the chemistry of similar molecules. For instance, di-2-pyridyl ketone, a related compound, is frequently used in coordination chemistry to form complexes with various metals, such as iron, copper, nickel, and gold . These studies highlight the versatility and reactivity of pyridyl ketones in forming complexes with different geometries and coordination environments.
Synthesis Analysis
The synthesis of related compounds, such as di-2-pyridyl ketone complexes, often involves reactions under anaerobic conditions or the use of specific reagents like NEt3 to form cationic or anionic complexes . The synthesis of 3,4-dimethoxyphenyl 2-pyridyl ketone itself is not detailed in the provided papers, but the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dimethoxyphenyl 2-pyridyl ketone, such as di-2-pyridyl ketone complexes, has been studied using X-ray crystallography. These structures reveal various coordination geometries, such as square-planar and square-pyramidal, depending on the central metal and the ligands involved . The ligands can adopt different chelating modes, which significantly influence the overall structure of the complex.
Chemical Reactions Analysis
Pyridyl ketones participate in a variety of chemical reactions. For example, di-2-pyridyl ketone can react with iron(III) to form complexes with antiferromagnetic exchange interactions . Similarly, the reaction of di-2-pyridyl ketone with dimethylgold(III) nitrate results in the formation of a complex where the ligand is hydrated to form a geminal diol . These reactions demonstrate the reactivity of the ketone group and the potential for forming diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridyl ketone derivatives can be inferred from their reactions and the resulting complexes. For instance, the magnetic susceptibility and spectroscopic methods used to study the erbium(III) complexes with di-2-pyridyl ketone indicate the nature of bonding and the magnetic properties of these complexes . The reactivity of the ketone group in these molecules also suggests that they may have significant chemical reactivity, which could be explored in various chemical transformations.
Scientific Research Applications
1. Synthesis of 2-Pyridyl Ketones
- Application Summary: 2-Pyridyl ketones are widely used in bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
- Method of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
- Results: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
2. Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives
- Application Summary: N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
- Method of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Results: The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .
3. Reactions with Cadmium(II) Halides
- Application Summary: The study aimed to investigate the reactions of cadmium(II) halides and 3,4-Dimethoxyphenyl 2-pyridyl ketone to assess the structural role .
1. Synthesis of 2-Pyridyl Ketones
- Application Summary: 2-Pyridyl ketones are widely used in bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
- Method of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
- Results: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
2. Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives
- Application Summary: N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
- Method of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Results: The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .
3. Reactions with Cadmium(II) Halides
- Application Summary: The study aimed to investigate the reactions of cadmium(II) halides and 3,4-Dimethoxyphenyl 2-pyridyl ketone to assess the structural role .
1. Synthesis of 2-Pyridyl Ketones
- Application Summary: 2-Pyridyl ketones are widely used in bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
- Method of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
- Results: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
2. Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives
- Application Summary: N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
- Method of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Results: The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .
3. Reactions with Cadmium(II) Halides
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTYZBYXXYWWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182052 | |
Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenyl 2-pyridyl ketone | |
CAS RN |
27693-42-1 | |
Record name | (3,4-Dimethoxyphenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27693-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenyl 2-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHT46RR45X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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